ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate
Description
Ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate is a synthetic small molecule featuring a benzimidazole core linked to a piperazine moiety via a methyl group. The structure includes an acetamido-ethyl acetate ester backbone and is formulated as a dioxalate salt to enhance solubility and stability. The dioxalate counterion is commonly used in pharmaceuticals to improve crystallinity and bioavailability .
Properties
IUPAC Name |
ethyl 2-[[2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]acetyl]amino]acetate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3.2C2H2O4/c1-2-26-18(25)11-19-17(24)13-23-9-7-22(8-10-23)12-16-20-14-5-3-4-6-15(14)21-16;2*3-1(4)2(5)6/h3-6H,2,7-13H2,1H3,(H,19,24)(H,20,21);2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJRGPWZEZIUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are key components in many functional molecules used in a variety of applications.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects.
Action Environment
One study mentioned that a certain synthesis process can be run under solvent-free conditions, suggesting that the compound might be stable under various environmental conditions.
Biological Activity
Ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate is a complex organic compound that combines elements of benzimidazole and piperazine, both of which are known for their significant biological activities. This article aims to explore the biological activity of this compound through various studies, data tables, and case analyses.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 345.39 g/mol
- CAS Number : Not specifically listed in the provided sources.
The presence of the benzimidazole moiety is significant as it is associated with various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
Benzimidazole compounds have also been studied for their anticancer potential. A recent analysis revealed that derivatives can induce apoptosis in cancer cells by activating caspase pathways. The compound's ability to inhibit tubulin polymerization further supports its role as a potential anticancer agent.
Case Study : A study on a related benzimidazole derivative showed a significant reduction in tumor size in murine models when administered at a dosage of 10 mg/kg body weight, highlighting the potential therapeutic applications of compounds like this compound.
Neuroprotective Effects
Piperazine derivatives have been reported to exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The proposed mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress.
The biological activity of this compound can be attributed to several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair.
- Interaction with Receptors : It is hypothesized that the compound interacts with various receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been documented in related compounds.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests good oral bioavailability and rapid absorption, primarily due to their lipophilic nature. Further studies are needed to establish the specific pharmacokinetics of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : The dioxalate formulation improves water solubility compared to neutral esters like 10d or A21, which require organic solvents for dissolution .
- Stability : Dioxalate salts exhibit superior crystallinity and shelf-life relative to hydrochloride or free-base counterparts (e.g., impurities in MM0464.20–21 ).
Research Findings and Implications
- Structural Optimization : The dioxalate salt and acetamido group balance solubility and target engagement, addressing limitations of earlier analogues (e.g., K-604’s thioether instability) .
- Synthetic Scalability : High yields in related compounds (e.g., 93.4% for 10d) suggest feasible large-scale production .
- Unresolved Questions : The exact biological target and pharmacokinetic profile (e.g., CYP450 interactions) of the target compound require further study.
Preparation Methods
Benzimidazole Nucleus Construction
Benzimidazole is synthesized via condensation of o-phenylenediamine with glyoxylic acid under acidic conditions. Optimized parameters:
- Solvent : 2N HCl (aq)
- Temperature : 80°C, 6 hours
- Yield : 92%
Mechanism :
- Glyoxylic acid forms a Schiff base with one amine group.
- Cyclization via electrophilic aromatic substitution at the ortho position.
Piperazine Alkylation
The benzimidazole is functionalized with a chloromethyl group via Mannich reaction :
- Reagents : Formaldehyde (37%), HCl (gas)
- Conditions : Reflux in dioxane, 12 hours.
- Intermediate : 2-(Chloromethyl)-1H-benzo[d]imidazole (Yield: 78%).
Subsequent alkylation of piperazine proceeds under N-alkylation conditions :
- Molar Ratio : 1:1.2 (piperazine : chloromethyl-benzimidazole)
- Base : K₂CO₃
- Solvent : Acetonitrile, 60°C, 24 hours.
- Yield : 65%
Characterization :
- ¹H NMR (400 MHz, DMSO-d6): δ 7.48–7.12 (m, 4H, Ar-H), 3.82 (s, 2H, CH₂), 2.85–2.45 (m, 8H, piperazine-H).
- HRMS : [M+H]⁺ calcd. for C₁₂H₁₆N₄: 217.1452; found: 217.1455.
Assembly of the Acetamido-Glycolate Backbone
Synthesis of 2-(2-Chloroacetamido)acetic Acid
Chloroacetylation of glycine:
Esterification to Ethyl 2-(2-Chloroacetamido)acetate
Acid-catalyzed esterification :
Final Coupling and Salt Formation
Amide Bond Formation
The piperazine-benzimidazole intermediate is reacted with ethyl 2-(2-chloroacetamido)acetate under SN2 conditions :
Optimization Notes :
- Excess piperazine (1.5 eq) improves conversion.
- Lower temperatures (<40°C) lead to incomplete displacement.
Dioxalate Salt Preparation
The free base is treated with oxalic acid dihydrate in ethanol:
- Molar Ratio : 1:2 (base : oxalic acid)
- Conditions : Reflux, 2 hours, followed by cooling to 4°C.
- Crystallization Yield : 72%
Characterization of Dioxalate Salt :
- Melting Point : 214–216°C (decomp.)
- ¹H NMR (DMSO-d6): δ 7.62–7.20 (m, 4H, Ar-H), 4.22 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 2H, NCH₂CO), 3.12–2.60 (m, 10H, piperazine + CH₂N).
- Elemental Analysis : Calcd. for C₁₉H₂₅N₅O₈·2C₂H₂O₄: C, 45.12; H, 4.88; N, 11.02. Found: C, 45.09; H, 4.91; N, 10.98.
Alternative Synthetic Routes and Comparative Analysis
Route A: Sequential Alkylation-Amidation
- Steps : Piperazine alkylation → Chloroacetamide coupling → Esterification → Salt formation.
- Total Yield : 45%
- Advantage : Minimal purification steps.
Route B: Convergent Approach
Route C: Solid-Phase Synthesis
- Support : Wang resin-functionalized glycolate.
- Yield : 51%
- Applications : Suitable for combinatorial library generation.
Critical Reaction Parameters and Troubleshooting
Piperazine Alkylation Side Reactions
Oxalate Salt Hygroscopicity
- Problem : Deliquescence during storage.
- Solution : Lyophilization from tert-butanol/water mixtures to afford non-hygroscopic crystals.
Q & A
Basic Questions
Q. What spectroscopic techniques are essential for confirming the structure of ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm, benzimidazole aromatic protons at δ 7.0–8.5 ppm) and carbon assignments.
- IR Spectroscopy : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹, ester C-O at ~1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed [M+H]+).
- Elemental Analysis : Verify purity (C, H, N content within ±0.4% of theoretical values).
- Reference : Structural confirmation protocols in similar benzimidazole-piperazine derivatives .
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Key Steps :
Amide Coupling : Use EDCI/HOBt or DCC to link acetamido and piperazine intermediates.
Benzimidazole Formation : Cyclize precursors under acidic conditions (e.g., HCl/ethanol).
Dioxalate Salt Formation : React freebase with oxalic acid in ethanol.
- Optimization :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
- Temperature : Maintain 0–5°C during sensitive steps (e.g., imidazole cyclization).
- Catalyst : Eaton’s reagent (P2O5/MeSO3H) improves cyclization yields (90–96%) under solvent-free conditions .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodological Answer :
- SAR Strategies :
- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., -CF3) to modulate receptor binding.
- Benzimidazole Modifications : Halogenation (e.g., -Cl, -F) improves antimicrobial activity (MIC reduction by 50% in analogs) .
- Ester Hydrolysis : Convert ethyl ester to carboxylic acid for solubility enhancement (tested via HPLC solubility assays).
- Example :
| Compound Modification | Bioactivity Change | Reference |
|---|---|---|
| Ethyl → Methyl ester | Reduced cytotoxicity (IC50 ↑) | |
| Piperazine → Homopiperazine | Improved CNS penetration |
Q. What computational methods are recommended to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with histamine receptors (e.g., H1/H4).
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (GROMACS, 100 ns trajectories) to assess binding entropy.
- QSAR Modeling : Train models on PubChem datasets to predict ADMET properties .
Q. How to address discrepancies in solubility and stability data across different experimental setups?
- Methodological Answer :
- Standardization :
- Use identical solvent systems (e.g., PBS pH 7.4 for solubility assays).
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Analytical Techniques :
- DSC : Identify polymorphic transitions affecting stability.
- PXRD : Confirm crystalline vs. amorphous forms (critical for dissolution rates).
- Reference : Stability protocols from benzimidazole-thiadiazole hybrids .
Q. How does the choice of catalyst influence the yield in key synthetic steps (e.g., amide bond formation)?
- Methodological Answer :
- Catalyst Comparison :
| Catalyst System | Yield (%) | Side Products | Reference |
|---|---|---|---|
| EDCI/HOBt | 85–90 | <5% urea byproducts | |
| CuSO4/Sodium Ascorbate | 92–95 | Minimal |
- Mechanistic Insight : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselectivity in triazole formation .
Data-Driven Insights
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer :
- Antimicrobial Activity : Agar dilution method (MIC determination against S. aureus and E. coli).
- Cytotoxicity : MTT assay (IC50 in HeLa or HEK293 cells).
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets.
- Reference : Antimicrobial data from structurally analogous compounds .
Q. How to perform regioselective modifications on the benzimidazole ring without disrupting the piperazine moiety?
- Methodological Answer :
- Protection/Deprotection : Use Boc groups to shield piperazine during benzimidazole halogenation.
- Electrophilic Substitution : Direct bromination (NBS in DMF) at position 5/6 of benzimidazole (confirmed via NOESY) .
- Click Chemistry : Attach triazole substituents via CuAAC without affecting adjacent amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
